molecular formula C11H11Cl2NS B1463383 (4-Chlorophenyl)(thiophen-3-yl)methanamine hydrochloride CAS No. 1211615-63-2

(4-Chlorophenyl)(thiophen-3-yl)methanamine hydrochloride

Cat. No. B1463383
CAS RN: 1211615-63-2
M. Wt: 260.2 g/mol
InChI Key: VFPAYYKHIGXDPG-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(thiophen-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1211615-63-2. It has a molecular weight of 260.19 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10ClNS.ClH/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9;/h1-7,11H,13H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, sulfur, and nitrogen atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.

Scientific Research Applications

Synthesis of Other Thiophene Derivatives

Thiophene derivatives are among the most important aromatic heterocyclic derivatives . The compound could potentially be used as a starting material for the synthesis of other thiophene derivatives .

Pharmacological Activities

Many molecules incorporating the thiophene nucleus have shown important pharmacological activities . Therefore, “(4-Chlorophenyl)(thiophen-3-yl)methanamine hydrochloride” could potentially be used in the development of new drugs .

Material Science Applications

Thiophene derivatives find large application in material science . This suggests that “(4-Chlorophenyl)(thiophen-3-yl)methanamine hydrochloride” could potentially be used in the development of new materials .

Coordination Chemistry

Thiophene derivatives are also used in coordination chemistry . This suggests that “(4-Chlorophenyl)(thiophen-3-yl)methanamine hydrochloride” could potentially be used in the development of new coordination compounds .

Organic Synthesis

Thiophene derivatives are used as intermediates in organic synthesis . This suggests that “(4-Chlorophenyl)(thiophen-3-yl)methanamine hydrochloride” could potentially be used as an intermediate in the synthesis of other organic compounds .

Antinociceptive Activity

Some thiophene derivatives have shown pronounced antinociceptive activity along with low toxicity . This suggests that “(4-Chlorophenyl)(thiophen-3-yl)methanamine hydrochloride” could potentially be used in the development of new pain relief medications .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(4-chlorophenyl)-thiophen-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS.ClH/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9;/h1-7,11H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPAYYKHIGXDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CSC=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(thiophen-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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